molecular formula C11H5NNa2O6S3 B1596410 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt CAS No. 35888-63-2

1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt

Cat. No.: B1596410
CAS No.: 35888-63-2
M. Wt: 389.3 g/mol
InChI Key: JEKJEAKKEDOKSR-UHFFFAOYSA-L
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for polyfunctional aromatic compounds containing multiple substituents. The parent compound is designated as 3-isothiocyanatonaphthalene-1,5-disulfonic acid, with the disodium salt form representing the neutralized derivative where both sulfonic acid groups have been converted to their corresponding sodium sulfonates. This nomenclature system precisely identifies the positions of functional groups on the naphthalene ring system, with the isothiocyanate group located at position 3 and sulfonic acid groups positioned at carbons 1 and 5.

The compound is recognized under several synonymous designations that reflect its historical development and specialized applications. The most prominent alternative name is Braunitzer Reagent III, which acknowledges its significance in protein modification and analytical chemistry applications. Additional systematic names include disodium 3-isothiocyanatonaphthalene-1,5-disulfonate and 3-isothiocyano-1,5-naphthalenedisulphonic acid, disodium salt. The compound is officially registered under Chemical Abstracts Service number 35888-63-2, providing unambiguous identification within chemical databases and regulatory frameworks.

The nomenclature variations also encompass different spelling conventions for the sulfonic acid functionality, with both "disulfonic" and "disulphonic" forms being acceptable depending on regional chemical naming practices. The systematic name 5-naphthalenedisulfonicacid, 3-isothiocyanato-disodiumsalt represents an alternative formulation that emphasizes the naphthalene core structure while maintaining precision in functional group identification. These multiple naming conventions reflect the compound's widespread recognition across different chemical literature sources and analytical applications.

Molecular Formula and Structural Characterization

The molecular formula of this compound is accurately represented as C₁₁H₇NO₆S₃ for the parent acid form, with the disodium salt incorporating two sodium cations to neutralize the sulfonic acid groups. The molecular weight calculations indicate a value of 369.36 grams per mole for the disodium salt form, reflecting the substantial molecular mass contributed by the multiple sulfur-containing functional groups and the aromatic naphthalene framework.

The structural characterization reveals a complex aromatic system based on the naphthalene bicyclic framework with three distinct functional group types. The Simplified Molecular Input Line Entry System representation C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O precisely delineates the connectivity pattern and functional group arrangements. The isothiocyanate group (-N=C=S) at position 3 provides a highly reactive electrophilic center capable of forming covalent bonds with nucleophilic amino groups, particularly primary amines and amino acid residues in proteins.

The sulfonic acid groups positioned at carbons 1 and 5 of the naphthalene system confer significant water solubility and ionic character to the molecule. These groups exist in their deprotonated sulfonate form under physiological conditions, creating a dianion that requires two sodium cations for charge neutralization in the salt form. The International Chemical Identifier representation InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) provides a standardized computational description of the molecular structure.

Table 1: Molecular Structural Parameters

Parameter Value
Molecular Formula (parent acid) C₁₁H₇NO₆S₃
Molecular Formula (disodium salt) C₁₁H₅N₁Na₂O₆S₃
Molecular Weight 369.36 g/mol
Chemical Abstracts Service Number 35888-63-2
International Chemical Identifier Key VBNBCMZEYBETOG-UHFFFAOYSA-N
Functional Groups Isothiocyanate, two sulfonic acids

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound reveals important structural parameters that influence its chemical behavior and intermolecular interactions. While comprehensive single-crystal diffraction data for this specific compound is limited in the available literature, comparative analysis with related naphthalenedisulfonic acid derivatives provides valuable insights into the expected solid-state structure and conformational preferences.

The naphthalene ring system maintains its characteristic planar aromatic geometry, with the sulfonic acid groups adopting conformations that minimize steric hindrance while maximizing stabilizing electrostatic interactions with neighboring molecules and counterions. The predicted collision cross section data indicates molecular dimensions consistent with a relatively compact aromatic structure, with calculated values ranging from 167.7 to 202.8 square angstroms depending on the ionization state and adduct formation.

The conformational analysis suggests that the isothiocyanate group at position 3 can adopt multiple rotational conformers around the carbon-nitrogen bond, allowing for optimal positioning during chemical reactions with target molecules. The linear geometry of the isothiocyanate functional group (-N=C=S) creates a sterically accessible reactive site that can approach nucleophilic centers without significant interference from the bulky sulfonic acid substituents. This conformational flexibility contributes to the compound's effectiveness as a chemical modification reagent.

The crystal packing arrangements in related naphthalenedisulfonate compounds typically involve extensive hydrogen bonding networks between sulfonic acid groups and water molecules, along with π-π stacking interactions between aromatic rings. The presence of sodium counterions creates additional electrostatic stabilization through ion-dipole interactions with the sulfonate oxygens and coordination with water molecules in hydrated crystal forms.

Comparative Analysis with Related Naphthalenedisulfonate Derivatives

The structural comparison of this compound with other naphthalenedisulfonate derivatives reveals distinct patterns in molecular architecture and functional group positioning that influence chemical reactivity and biological activity. The parent compound 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, serves as the foundational structure from which the isothiocyanate derivative is prepared. The molecular formula C₁₀H₈O₆S₂ and molecular weight of 288.3 grams per mole for the parent acid demonstrate the structural modifications introduced by isothiocyanate substitution.

The comparative analysis with disodium 1,5-naphthalenedisulfonate (Chemical Abstracts Service number 1655-29-4) illustrates the impact of functional group substitution on molecular properties. While the parent disodium salt maintains the basic naphthalene framework with sulfonic acid groups at positions 1 and 5, the introduction of the isothiocyanate group at position 3 significantly alters both the electronic properties and chemical reactivity profile. The molecular weight increase from approximately 310 grams per mole for the parent disodium salt to 369.36 grams per mole for the isothiocyanate derivative reflects the addition of the nitrogen-carbon-sulfur functional group.

Related naphthalenedisulfonic acid isomers, including 1,6-naphthalenedisulfonic acid disodium salt and 2-amino-1,5-naphthalenedisulfonic acid derivatives, demonstrate different substitution patterns that influence their chemical behavior. The 2-amino-1,5-naphthalenedisulfonic acid (sulfo tobias acid) with Chemical Abstracts Service number 117-62-4 represents an amino-substituted analog that shares the 1,5-disulfonic acid pattern but contains an amino group instead of the isothiocyanate functionality. This structural comparison highlights the unique reactivity profile conferred by the isothiocyanate group in position 3.

Table 2: Comparative Analysis of Naphthalenedisulfonate Derivatives

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1,5-Naphthalenedisulfonic acid 81-04-9 C₁₀H₈O₆S₂ 288.3 Two sulfonic acids
Disodium 1,5-naphthalenedisulfonate 1655-29-4 C₁₀H₆Na₂O₆S₂ 332.3 Two sulfonates
3-Isothiocyanato derivative (disodium salt) 35888-63-2 C₁₁H₅N₁Na₂O₆S₃ 369.36 Isothiocyanate, two sulfonates
2-Amino-1,5-naphthalenedisulfonic acid 117-62-4 C₁₀H₉NO₆S₂ 303.3 Amino group, two sulfonic acids

The electronic effects of different substituents on the naphthalene ring system create distinct patterns of chemical reactivity and intermolecular interactions. The isothiocyanate group in the 3-position acts as a strong electron-withdrawing substituent, which modulates the electron density distribution throughout the aromatic system and influences the acidity of the sulfonic acid groups. This electronic perturbation contrasts with amino-substituted derivatives where electron donation from the amino group creates different reactivity patterns.

The comparative analysis extends to applications where different naphthalenedisulfonate derivatives serve specialized functions based on their unique structural features. While 1,5-naphthalenedisulfonic acid and its simple salts function primarily as industrial intermediates and analytical reagents, the isothiocyanate derivative finds specific applications in protein modification and bioconjugation chemistry due to its reactive electrophilic center. The strategic positioning of the isothiocyanate group at position 3 provides optimal spacing from the sulfonic acid groups, allowing for selective chemical modification while maintaining water solubility and ionic interactions.

Properties

IUPAC Name

disodium;3-isothiocyanatonaphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO6S3.2Na/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18;;/h1-5H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKJEAKKEDOKSR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=C=S)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5NNa2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067949
Record name 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt
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Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35888-63-2
Record name 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2)
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Record name 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt
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Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.
  • Catalyst : It acts as a catalyst in specific chemical reactions due to its unique structure and functional groups.

Biology

  • Biochemical Studies : It is employed in biochemical investigations to study enzyme mechanisms and protein interactions. The sulfonic acid groups can participate in hydrogen bonding, influencing protein folding and stability.
  • Antimicrobial Activity : Research has indicated potential antimicrobial properties, making it useful in developing new antimicrobial agents.

Medicine

  • Drug Development : The compound is being explored for its role in drug formulation, particularly as a stabilizing agent for proteins in therapeutic applications. Its ability to enhance solubility and stability of drugs can improve their efficacy.
  • Targeted Drug Delivery : Its chemical structure allows for modifications that can facilitate targeted drug delivery systems, enhancing therapeutic outcomes while minimizing side effects.

Industry

  • Dye Production : Utilized in the production of dyes and pigments due to its chromophoric properties.
  • Industrial Chemicals : It serves as an intermediate in manufacturing various industrial chemicals, including surfactants and dispersants.

Data Table: Applications Overview

Application AreaSpecific UseMechanism/Benefit
ChemistryReagentFacilitates organic synthesis reactions
BiologyBiochemical StudiesInvestigates enzyme mechanisms
MedicineDrug DevelopmentStabilizes proteins; enhances drug efficacy
IndustryDye ProductionProvides color properties for textiles

Case Study 1: Biochemical Investigations

In a study examining the interaction of enzymes with substrates, 1,5-naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt was used to stabilize enzyme complexes. The results demonstrated enhanced activity and stability of the enzyme over time compared to controls without the compound.

Case Study 2: Drug Formulation

A recent investigation focused on the use of this compound as a stabilizer in protein-based drug formulations. The study found that incorporating the compound improved the shelf-life of the formulation by reducing aggregation during storage.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets and pathways. The sulfonic acid groups can act as proton donors or acceptors, while the isothiocyanato group can form covalent bonds with nucleophiles, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

  • 1,5-Naphthalenedisulfonic acid: Similar structure but lacks the isothiocyanato group.

  • 3-Isothiocyanato-naphthalene: Similar but with different positions of the isothiocyanato group.

  • Naphthalene-1,5-disulfonic acid disodium salt: Similar but without the isothiocyanato group.

Uniqueness: 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt is unique due to the presence of both sulfonic acid and isothiocyanato groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt (CAS Number: 118885) is a sulfonated aromatic compound with significant applications in various fields, particularly in biological and pharmaceutical research. Its structure consists of a naphthalene core with two sulfonic acid groups and an isothiocyanate functional group, which contributes to its diverse biological activities.

  • Molecular Formula: C₁₁H₅NNa₂O₆S₃
  • Molecular Weight: 356.36 g/mol
  • Appearance: Typically appears as a white to light yellow powder.
  • Solubility: Highly soluble in water, making it suitable for various aqueous applications.

Biological Activity

The biological activity of this compound has been the subject of several studies, highlighting its potential in antimicrobial, anticancer, and other therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing isothiocyanate groups exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. A study demonstrated that derivatives of isothiocyanates showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Isothiocyanates are known for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various isothiocyanate compounds. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
  • Cancer Cell Proliferation Assay : In a recent publication in Cancer Research, researchers reported that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells after 24 hours of exposure, with an IC50 value calculated at approximately 30 µM .

The biological activity can be attributed to the following mechanisms:

  • Cell Membrane Disruption : The isothiocyanate group interacts with thiol groups in proteins within microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, the compound activates apoptotic pathways via caspase activation and mitochondrial dysfunction.
  • Antioxidant Activity : Some studies suggest that it may also exhibit antioxidant properties by scavenging free radicals .

Applications in Research

  • Dyes and Pigments : The compound serves as a key intermediate in dye production due to its excellent solubility and affinity for various substrates.
  • Analytical Chemistry : It is used as a reagent for detecting metal ions in environmental samples through spectrophotometric methods.
  • Pharmaceuticals : Its role as a stabilizing agent for proteins enhances drug formulation processes .

Comparative Analysis

Compound NameBiological ActivityApplications
This compoundAntimicrobial, AnticancerDyes, Analytical Chemistry
Other IsothiocyanatesSimilar antimicrobial propertiesVarious therapeutic applications

Preparation Methods

Preparation of the Naphthalene-1,5-Disulfonic Acid Precursor

The initial critical step in the synthesis is the preparation of naphthalene-1,5-disulfonic acid , which serves as the sulfonic acid backbone for the target compound.

  • Sulfonation Reaction:
    Naphthalene undergoes sulfonation with fuming sulfuric acid (oleum) under controlled temperature conditions. The process typically involves:

    • Mixing naphthalene with 20% oleum at 20–35 °C.
    • Gradual addition of 65% oleum alternated with naphthalene to control the sulfonation degree.
    • Maintaining the reaction temperature around 30 °C for 3–4 hours to obtain a sulfonation mixture containing 1,5-naphthalenedisulfonic acid and other isomeric sulfonic acids.
    • Further heating to 160–162 °C for 1.5 hours to complete the sulfonation.
  • Yield and Purity:
    The yield of 1,5-naphthalenedisulfonic acid from this sulfonation is approximately 55% under these conditions.

Conversion to the Disodium Salt of Naphthalene-1,5-Disulfonic Acid

The sulfonic acid mixture is then converted to its disodium salt , which is a key intermediate for further functionalization.

  • Neutralization Process:
    The sulfonation mixture is neutralized with sodium hydroxide or sodium carbonate to a pH range of 5 to 9, preferably 6 to 8. This neutralization is conducted at temperatures between 30 to 110 °C, ideally 50 to 100 °C. The process can be carried out by adding the base to the sulfonation mixture or vice versa, or by simultaneous addition into a reactor.

  • Isolation:
    Upon neutralization, the disodium salt precipitates as a suspension, which is then cooled to around 25 °C and filtered. The solid is washed with a 10% sodium sulfate solution to remove impurities.

  • Advantages:
    This method avoids the generation of problematic acidic wastewater and results in a product with sodium sulfate content below 1% by weight, which is crucial for downstream processing. The yield is high, approximately 94% based on the naphthalene-1,5-disulfonic acid content in the sulfonation mixture.

Parameter Typical Range / Value
Neutralization pH 5 to 9 (preferably 6 to 8)
Temperature (neutralization) 30 to 110 °C (preferably 50–100 °C)
Cooling temperature ~25 °C
Sodium sulfate content in product <1% (by weight)
Yield ~94%

The key functionalization step is the introduction of the isothiocyanato (-N=C=S) group at the 3-position of the naphthalenedisulfonic acid disodium salt.

  • Starting Material:
    The disodium salt of naphthalene-1,5-disulfonic acid prepared above.

  • Synthetic Route:

    • The sulfonated disodium salt is first chlorinated at the 3-position to form a suitable intermediate (e.g., 3-chloronaphthalenedisulfonic acid disodium salt).
    • This intermediate reacts with thiourea, which acts as a nucleophile, substituting the chlorine atom to form a thiourea adduct.
    • Subsequent hydrolysis or rearrangement under controlled conditions yields the isothiocyanato group at the 3-position.
  • Reaction Conditions:
    These steps typically require controlled temperature and pH to ensure selective substitution and avoid side reactions. The reaction medium is often aqueous or aqueous-organic mixtures to maintain solubility of sulfonated intermediates.

  • Purification:
    The final product, 1,5-naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt, is purified by recrystallization or other chromatographic techniques to achieve high purity suitable for research or industrial use.

Industrial Scale Considerations

  • Scale-Up:
    Industrial production scales up the laboratory synthesis using batch or continuous flow reactors to handle larger volumes while maintaining reaction control and product quality.

  • Quality Control:
    Rigorous analytical methods such as HPLC, NMR, and elemental analysis ensure the purity and identity of the final compound, particularly monitoring the isothiocyanato group integrity and sulfonate content.

  • Waste Management:
    The neutralization process described avoids problematic acidic waste streams, and sodium sulfate byproducts can be recovered and reused, enhancing process sustainability.

Summary Table of Preparation Steps

Step Description Conditions / Reagents Yield / Notes
1. Sulfonation Naphthalene + oleum → sulfonation mixture 20–35 °C, 3–4 h; then 160–162 °C, 1.5 h ~55% yield of 1,5-naphthalenedisulfonic acid
2. Neutralization to disodium salt Neutralize sulfonation mixture with NaOH or Na2CO3 pH 5–9 (preferably 6–8), 30–110 °C ~94% yield, sodium sulfate <1%
3. Chlorination & substitution Chlorinate at 3-position; react with thiourea to form isothiocyanato group Controlled temperature, aqueous medium High purity product after purification
4. Purification Recrystallization or chromatographic purification Suitable solvents Ensures analytical grade purity

Research Findings and Notes

  • The neutralization process from sulfonation mixtures rather than isolated acid leads to a purer disodium salt with lower sodium sulfate contamination, which is beneficial for subsequent reactions.

  • The isothiocyanato group introduction is critical for the compound’s biological and chemical reactivity, with the thiourea substitution method being the most common and reliable synthetic route.

  • The compound’s high water solubility due to sulfonate groups facilitates its use in aqueous reactions and biological applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1,5-naphthalenedisulfonic acid derivatives, including the 3-isothiocyanato-substituted variant?

The synthesis typically involves sulfonation of naphthalene followed by functionalization. For the 3-isothiocyanato derivative, the parent 1,5-naphthalenedisulfonic acid (CAS 81-04-9) is first converted to the sulfonyl chloride intermediate, which reacts with thiocyanate ions under controlled pH (e.g., using NaSCN in aqueous acidic conditions). Purification via recrystallization or column chromatography is critical to isolate the disodium salt form. Reaction yields depend on temperature control (20–40°C) and stoichiometric ratios of sulfonic acid to thiocyanate .

Q. How can researchers characterize the purity and structural integrity of 1,5-naphthalenedisulfonic acid derivatives?

Key techniques include:

  • HPLC Analysis : Use a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility). Retention times and peak symmetry confirm purity .
  • Spectroscopy : FT-IR for sulfonic acid (-SO3H) and isothiocyanate (-NCS) functional groups (e.g., 1180 cm⁻¹ for S=O stretching, 2100 cm⁻¹ for -NCS). UV-Vis (λmax ~260–280 nm) and NMR (¹H/¹³C) resolve aromatic proton environments .
  • Titration : Neutralization titration (≥98% purity) and Karl Fischer titration for water content (18–23% in hydrates) .

Q. What are the optimal storage and handling conditions for this compound?

Store in airtight, corrosion-resistant containers at 10–30°C. Avoid moisture and light to prevent decomposition. Use desiccants (e.g., silica gel) for hygroscopic forms. Personal protective equipment (PPE) including gloves and goggles is mandatory due to skin/eye irritation risks .

Advanced Research Questions

Q. How does the isothiocyanate group influence the reactivity of 1,5-naphthalenedisulfonic acid in crosslinking or conjugation applications?

The -NCS group enables nucleophilic reactions with amines (-NH2) or thiols (-SH) to form thiourea or thioether linkages. Kinetic studies show pH-dependent reactivity: optimal conjugation occurs at pH 8–9 (amine coupling) or pH 6–7 (thiol coupling). Side reactions (e.g., hydrolysis to -NH2) are minimized by avoiding prolonged exposure to aqueous media .

Q. What challenges arise when analyzing this compound in complex biological matrices?

Matrix interference (e.g., proteins, salts) can mask HPLC or MS signals. Sample pretreatment steps include:

  • Protein Precipitation : Acetonitrile or methanol (3:1 v/v sample:solvent).
  • Solid-Phase Extraction (SPE) : C18 cartridges with 0.1% trifluoroacetic acid (TFA) wash and elution with 60% MeCN.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity. Limit of detection (LOD) is ~0.1 µg/mL in plasma .

Q. How do structural modifications (e.g., sulfonate vs. isothiocyanate substitution) affect catalytic performance in polymer degradation or organic synthesis?

In depolymerization studies (e.g., PET to TPA), the disulfonic acid moiety (CAS 81-04-9) acts as a Brønsted acid catalyst, achieving >90% TPA yield at 150°C. The -NCS group may enhance metal chelation (e.g., Cu²⁺), enabling oxidative catalysis. However, steric hindrance from bulky substituents can reduce accessibility to active sites .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G* basis set predicts:

  • Electrostatic Potential : High negative charge density at sulfonate groups (-SO3⁻).
  • Frontier Molecular Orbitals : HOMO localized on the naphthalene ring; LUMO on -NCS.
  • Solubility Parameters : LogP ~0.956 (hydrophilic), validated by experimental water solubility data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt
Reactant of Route 2
Reactant of Route 2
1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt

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